molecular formula C19H13NO4 B1680077 Nqdi-1 CAS No. 175026-96-7

Nqdi-1

Cat. No. B1680077
CAS RN: 175026-96-7
M. Wt: 319.3 g/mol
InChI Key: UFJGFNHRMPMALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NQDI-1 is an inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with a Ki of 500 nM and an IC50 of 3 μM . It is used for scientific research .


Molecular Structure Analysis

The molecular formula of NQDI-1 is C19H13NO4 . The exact structure is consistent with the NMR data .


Physical And Chemical Properties Analysis

NQDI-1 is a solid substance with a molecular weight of 319.31 . Its purity, as determined by HPLC, is 98.96% .

Scientific Research Applications

Reduction of Oxidative Stress and Neuroapoptosis

NQDI-1 has been found to decrease oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats . The study showed that NQDI-1 significantly improved both short and long-term neurological function and significantly reduced oxidative stress and neuronal apoptosis .

Treatment of Subarachnoid Hemorrhage

NQDI-1 has been used in the treatment of subarachnoid hemorrhage (SAH). It was intracerebroventricularly injected 1 hour after SAH and demonstrated significant improvements in both short and long-term neurological function .

Inhibition of ASK1

NQDI-1 is an inhibitor of Apoptosis signal-regulating kinase 1 (ASK1), which regulates cell fate in numerous injury conditions . It has been shown to attenuate acute perinatal hypoxic-ischemic cerebral injury by modulating cell death .

Treatment of Hypoxia-Ischemia

NQDI-1 has been used in the treatment of hypoxia-ischemia (HI) in neonates. It triggers sequential cascades of neurotoxic events within hours, which last for days to weeks following the injury, resulting in significant neuronal injury .

Attenuation of Acute Ischemic Renal Injury

NQDI-1 has been found to attenuate acute ischemic renal injury. It inhibits the expression of ASK1 and downstream targets in the HI model . The administration of NQDI-1 attenuated renal dysfunction and histological changes characteristic for renal ischemia/reperfusion injury (IRI) .

Reduction of Cell Apoptosis

NQDI-1 has been shown to reduce cell apoptosis. It significantly inhibited the in vivo expression levels of ASK1, phosphorylated (p‑)JNK, p‑c‑Jun, p53 and caspase 3 . Reduced acute hypoxic‑ischemic cerebral injury and cell apoptosis was observed following the injection of NQDI‑1 .

properties

IUPAC Name

ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-2-24-19(23)16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20-18(16)22/h3-9H,2H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJGFNHRMPMALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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